molecular formula C11H14ClNOS B580517 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CAS No. 1307381-31-2

2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Cat. No.: B580517
CAS No.: 1307381-31-2
M. Wt: 243.749
InChI Key: PCGVVVWNGDCXBM-UHFFFAOYSA-N
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Description

“2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is a chemical compound with the molecular formula C11H14ClNOS . It has been identified in the context of research into new anti-tubercular leads .


Molecular Structure Analysis

The molecular structure of “2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is characterized by a spirocyclic system, which includes a piperidine ring and a thieno[2,3-c]pyran ring . The exact mass of the compound is 243.0484629 g/mol .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 243.75 g/mol, an XLogP3-AA of 2.2, one hydrogen bond donor count, three hydrogen bond acceptor counts, and zero rotatable bond counts . Its topological polar surface area is 49.5 Ų, and it has a complexity of 245 .

Scientific Research Applications

  • Nociceptin/Orphanin FQ (NOP) Receptor Antagonists : A study led by Toledo et al. (2014) discovered a novel series of orally active NOP receptor antagonists based on the dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran) scaffold. These compounds regulate physiological functions such as stress, anxiety, mood, and drug abuse responses, in addition to feeding behaviors. They exhibit high selectivity versus classical opioid receptors and significant bioavailability in the brain following oral administration in rats (Toledo et al., 2014).

  • Sigma Receptor Ligands : Oberdorf et al. (2012) synthesized a series of σ ligands based on the 6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] framework. They found that specific substituents led to increased σ(2) affinity and identified certain substituents that were well tolerated by the σ(1) receptor. The study highlights the role of electron density in the thiophene moiety on σ(1) affinity (Oberdorf et al., 2012).

  • Antitubercular Activity : Research by Alluri et al. (2017) focused on the antitubercular potency of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues against both active and dormant Mycobacterium tuberculosis. They found a compound that showed good inhibitory potential against an over-expressed latent MTB enzyme, indicating potential against both active and dormant stages of MTB (Alluri et al., 2017).

  • c-Met/ALK Inhibitors : A study by Li et al. (2013) designed and synthesized a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, identifying a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. This compound showed significant tumor growth inhibitions in certain cancer models (Li et al., 2013).

Biochemical Analysis

Biochemical Properties

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolite levels . Additionally, it can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .

Transport and Distribution

The transport and distribution of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which can affect its overall efficacy and function.

Properties

IUPAC Name

2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGVVVWNGDCXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729042
Record name 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307381-31-2
Record name 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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